molecular formula C16H16N4O2S B4502638 ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate

ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B4502638
M. Wt: 328.4 g/mol
InChI Key: ZIMAHBXLYRWUMZ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.09939694 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids was described, exemplifying the synthesis of various amino derivatives and acetylated products, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in synthetic chemistry (Santilli, Kim, & Wanser, 1971).

Reactivity and Derivative Formation

Research on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides led to the synthesis of new heterocyclic systems, demonstrating the potential for creating novel compounds with antimicrobial activity (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Heterocyclic Chemistry Development

The development of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material highlights the contributions of thieno[2,3-d]pyrimidines to heterocyclic chemistry and drug development (El-kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

Novel Heterocyclic Systems

The preparation of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, representing a new heterocyclic system, from ethyl 5-amino-4-(substituted amino)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylates, showcases the innovative applications of thieno[2,3-d]pyrimidine derivatives in creating complex molecular structures (Tumkevičius, 1995).

Drug Development Potential

The synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists illustrates the potential of thieno[2,3-d]pyrimidine derivatives in the development of treatments for reproductive diseases, demonstrating the compound's significance in medicinal chemistry (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and replication processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt signaling cascades that are crucial for cell proliferation and survival. This disruption can lead to cell cycle arrest or apoptosis (programmed cell death). Furthermore, its interaction with nucleic acids can result in changes in gene expression, affecting the production of proteins essential for various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity, which affects phosphorylation events critical for signal transduction. Additionally, this compound can bind to nucleic acids, interfering with transcription and replication processes. These interactions can lead to changes in gene expression and cellular responses. The compound’s structure allows it to fit into the active sites of enzymes and binding pockets of nucleic acids, facilitating these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression. These effects can result in long-term alterations in cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to interfere with essential cellular processes at high concentrations. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be excreted from the body through the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux, altering the levels of various metabolites within the cell. This can have downstream effects on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation within different tissues, influencing its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with nucleic acids and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with kinases and other signaling molecules. These localization patterns are essential for the compound’s biochemical and cellular effects .

Properties

IUPAC Name

ethyl 5-methyl-4-(pyridin-3-ylmethylamino)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-16(21)13-10(2)12-14(19-9-20-15(12)23-13)18-8-11-5-4-6-17-7-11/h4-7,9H,3,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMAHBXLYRWUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.